An In-Depth Technical Guide to 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) for Researchers, Scientists, and Drug Development Professionals
Foreword: The Quintessential Tool for Navigating the Lipid Bilayer
In the landscape of membrane biochemistry and drug delivery, the ability to manipulate and study the lipid bilayer and its integral protein components is paramount. This guide provides a comprehensive technical overview of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC), a short-chain phospholipid that has become an indispensable tool for solubilizing membrane proteins, forming various lipid assemblies, and advancing therapeutic delivery systems. We will delve into the fundamental properties of DHPC, its mechanisms of action, and provide field-proven protocols to empower your research and development endeavors.
Core Properties of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC)
DHPC is a synthetic phosphatidylcholine characterized by two six-carbon acyl chains (hexanoyl groups) at the sn-1 and sn-2 positions of the glycerol backbone.[1] This short-chain nature imparts unique amphipathic properties, making it a versatile surfactant and detergent in aqueous solutions.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | C20H40NO8P | [3] |
| Molecular Weight | 453.51 g/mol | |
| CAS Number | 34506-67-7 | |
| Appearance | White to off-white solid | [4] |
| Critical Micelle Concentration (CMC) | ~1.4-1.6 mM in aqueous solution | [5][6] |
| Solubility | Soluble in water, chloroform, DMSO, and DMF | [4][7] |
| Storage Temperature | -20°C |
The amphipathic character of DHPC, with its hydrophilic phosphocholine head group and short hydrophobic acyl chains, drives its self-assembly in aqueous environments and its ability to interact with and disrupt lipid bilayers.[8]
The Detergent Action of DHPC: A Gentle Approach to Membrane Solubilization
A significant challenge in studying integral membrane proteins is their extraction from the native lipid bilayer without compromising their structure and function.[8][9] DHPC excels as a mild detergent, effectively solubilizing biological membranes while preserving the native conformation and activity of the embedded proteins.[8][10]
The mechanism of solubilization by DHPC is thought to involve a "wedge-like" effect.[5] Due to its bulky polar head group and short hydrocarbon chains, DHPC inserts itself into the lipid bilayer, causing destabilization and eventual fragmentation into small, mixed micelles.[5][10] A crucial aspect of this gentle solubilization is that DHPC primarily interacts with the lipid bilayer rather than directly with the membrane proteins.[5][10] This allows the protein to remain associated with its preferred intrinsic lipids, which are then shielded from the aqueous environment by DHPC molecules, thus preserving the protein's stability and activity.[10]
DHPC in the Formation of Membrane Mimetics
Beyond its role as a solubilizing agent, DHPC is a fundamental component in the creation of various artificial lipid structures, or membrane mimetics. These structures are invaluable for the structural and functional characterization of membrane proteins and for drug delivery applications.[8]
Micelles
Above its critical micelle concentration (CMC) of approximately 1.4-1.6 mM, DHPC monomers in an aqueous solution self-assemble into micelles.[5][6] These are spherical structures where the hydrophobic tails are sequestered in the core, and the hydrophilic heads are exposed to the aqueous environment. DHPC micelles provide a simple membrane-mimicking environment, though some sensitive proteins may not be stable in this environment long-term.[11]
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. DHPC can be used in conjunction with long-chain phospholipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), to facilitate the formation of small, unilamellar vesicles.[12] A common method involves starting with a bicellar mixture of POPC and DHPC, which upon dilution, transforms into stable liposomes.[12]
Protocol for POPC/DHPC Liposome Formation via Dilution:
-
Prepare a Bicelle Stock Solution:
-
Co-dissolve POPC and DHPC in chloroform at a desired molar ratio (e.g., a q-value of 0.5, where q = [POPC]/[DHPC]).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with an appropriate aqueous buffer to a final total lipid concentration of ~25 mM. This will form a bicelle mixture.
-
-
Vesicle Formation by Dilution:
-
Rapidly dilute the bicelle stock solution with the same buffer to a final lipid concentration below the CMC of DHPC (e.g., to 1 mM total lipid).
-
This dilution causes DHPC to leave the bicelles and enter the aqueous phase as monomers, triggering the spontaneous formation of small, unilamellar POPC vesicles.[12]
-
-
Characterization:
-
The resulting vesicles can be characterized for size and homogeneity using techniques like dynamic light scattering (DLS).
-
Nanodiscs
Nanodiscs are soluble, monodisperse, nanoscale phospholipid bilayers that are encircled by two copies of a membrane scaffold protein (MSP), which is an engineered form of apolipoprotein A-I. [13][14]They provide a more native-like, detergent-free environment for membrane proteins compared to micelles. [13][14]DHPC is often used in the self-assembly process to facilitate the incorporation of the membrane protein and lipids into the nanodisc structure. The DHPC is then typically removed by dialysis or hydrophobic adsorption.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1,2-Dihexanoyl-sn-glycero-3-phosphocholine | C20H40NO8P | CID 10072611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 1,2-DIHEXANOYL-SN-GLYCERO-3-PHOSPHOCHOLINE CAS#: 34506-67-7 [m.chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Membrane protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reconstitution of integral membrane proteins into isotropic bicelles with improved sample stability and expanded lipid composition profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimized Phospholipid Bilayer Nanodiscs Facilitate High-Resolution Structure Determination of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
